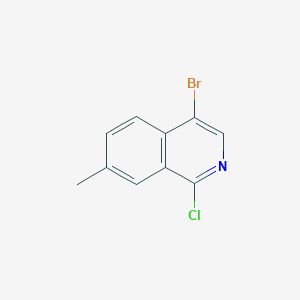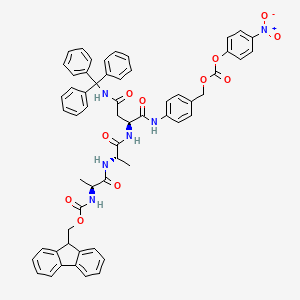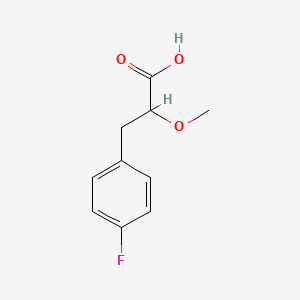
3-(4-Fluorophenyl)-2-methoxypropanoic acid
Übersicht
Beschreibung
3-(4-Fluorophenyl)-2-methoxypropanoic acid is a chemical compound with the linear formula FC6H4CH2CH2CO2H . It has a molecular weight of 168.16 . This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)-2-methoxypropanoic acid consists of a fluorophenyl group attached to a propanoic acid moiety . More detailed structural analysis would require specific spectroscopic data or crystallographic studies .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Fluorophenyl)-2-methoxypropanoic acid are not available, related compounds have been involved in various reactions. For instance, 3-Chloro-4-fluorophenylboronic acid has been used in Rh-catalyzed asymmetric addition reactions and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)-2-methoxypropanoic acid is a solid compound . Its melting point is between 86-91 °C . More detailed physical and chemical properties would require specific experimental data .Wissenschaftliche Forschungsanwendungen
Fluorophore Design for Sensing and Imaging
Fluorophores derived from fluorinated benzoxazole and benzothiazole analogues, similar in structure to 3-(4-Fluorophenyl)-2-methoxypropanoic acid, have been applied in the development of fluorescent probes for sensing magnesium and zinc cations, and pH changes. These compounds exhibit large fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety, making them valuable in biological imaging and environmental monitoring (Tanaka et al., 2001).
Advanced Materials for Fuel Cells
Research has also explored the synthesis of sulfonated poly(arylene ether sulfone) copolymers using derivatives of 4-fluorobenzophenone, resembling the structure of 3-(4-Fluorophenyl)-2-methoxypropanoic acid. These materials exhibit high proton conductivity and low methanol permeability, making them promising candidates for proton exchange membranes in fuel cells. This advancement contributes to the development of more efficient and sustainable energy technologies (Kim, Robertson, & Guiver, 2008).
Medicinal Chemistry for Diabetes Treatment
In medicinal chemistry, derivatives structurally related to 3-(4-Fluorophenyl)-2-methoxypropanoic acid have been identified as potent GPR40 agonists. GPR40, a receptor involved in the regulation of insulin secretion, represents a potential therapeutic target for type 2 diabetes. The design and synthesis of these derivatives have led to compounds showing significant glucose-lowering effects without causing hypoglycemia in diabetic models, pointing towards new avenues for diabetes treatment (Sasaki et al., 2011).
Antibacterial Agent Synthesis
Compounds containing the 4-fluorophenyl group, akin to 3-(4-Fluorophenyl)-2-methoxypropanoic acid, have been synthesized and evaluated for their potential antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the role of fluorinated compounds in the development of novel pharmaceuticals (Holla, Bhat, & Shetty, 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 3-(4-Fluorophenyl)-2-methoxypropanoic acid could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in fluorinated compounds in medicinal chemistry, this compound could serve as a useful building block for the synthesis of new drug candidates .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMEAPWJXLMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methoxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
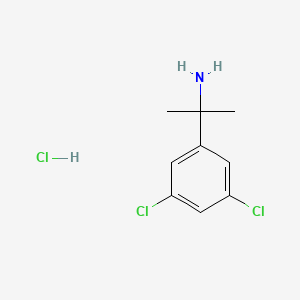
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)
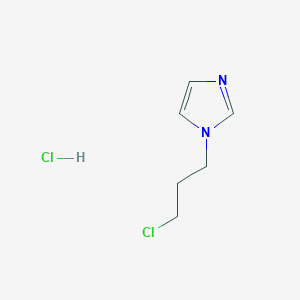
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
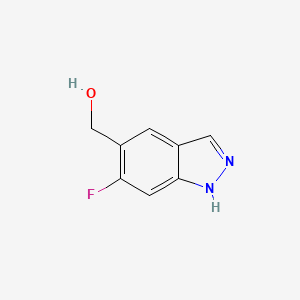
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
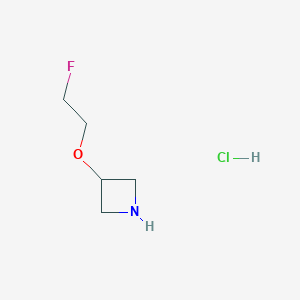
![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)
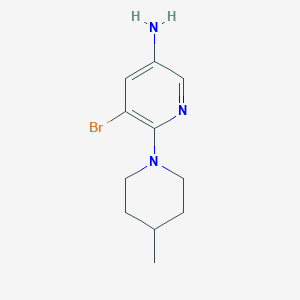
![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)
